molecular formula C12H18N2O3 B8470870 3-isobutoxy-N-methoxy-N-methylisonicotinamide

3-isobutoxy-N-methoxy-N-methylisonicotinamide

Cat. No. B8470870
M. Wt: 238.28 g/mol
InChI Key: CZIQEZHFIQMHFK-UHFFFAOYSA-N
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Patent
US08324231B2

Procedure details

Methyl lithium (4.6 mL, 7.4 mmol, 1.6M in Et2O, Aldrich) was added dropwise to a solution of 3-isobutoxy-N-methoxy-N-methylisonicotinamide (0.88 g, 3.7 mmol) in 15 mL of THF at 0° C. The reaction mixture was allowed to stir at 0° C. for an additional 1 h. To the resulting mixture were added 1 mL of water and 2 drops of conc HCl. The layers were separated and the aqueous layer was washed twice with 20 mL portions of Et2O. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The product was purified by SiO2 flash chromatography (50:50 hexanes/ethyl acetate) to 450 mg (63%) of the title compound. 1H-NMR (400 MHz, d6-DMSO): δ 8.54 (s, 1H), 8.27 (d, 1H), 7.41 (d, 1H), 4.01 (d, 2H), 2.55 (s, 3H), 2.06 (m, 1H), 0.99 (d, 6H). MS (EI) for C12H18N2O2: 194 (MH+).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH2:3]([O:7][C:8]1[CH:19]=[N:18][CH:17]=[CH:16][C:9]=1[C:10](N(OC)C)=[O:11])[CH:4]([CH3:6])[CH3:5].O>C1COCC1.Cl>[CH2:3]([O:7][C:8]1[CH:19]=[N:18][CH:17]=[CH:16][C:9]=1[C:10](=[O:11])[CH3:1])[CH:4]([CH3:5])[CH3:6]

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C(C)C)OC1=C(C(=O)N(C)OC)C=CN=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed twice with 20 mL portions of Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by SiO2 flash chromatography (50:50 hexanes/ethyl acetate) to 450 mg (63%) of the title compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C(C)C)OC=1C=NC=CC1C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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